molecular formula C17H24ClN3O2 B12755266 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, monohydrochloride CAS No. 93969-07-4

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, monohydrochloride

Cat. No.: B12755266
CAS No.: 93969-07-4
M. Wt: 337.8 g/mol
InChI Key: HKOLDZOKXMCBTN-UHFFFAOYSA-N
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Description

“2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrole ring, a phenylethyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the phenylethyl group and the amino-oxo functionality. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This includes the use of automated reactors, precise control of reaction parameters, and purification processes to ensure the compound’s purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

“2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

“2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydro-1H-pyrrole-3-carboxamide derivatives: Compounds with similar core structures but different substituents.

    Phenylethylamine derivatives: Compounds with similar phenylethyl groups but different functional groups.

Uniqueness

“2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

93969-07-4

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride

InChI

InChI=1S/C17H23N3O2.ClH/c1-16(2)10-12(17(3,4)20-16)15(22)19-13(14(18)21)11-8-6-5-7-9-11;/h5-10,13,20H,1-4H3,(H2,18,21)(H,19,22);1H

InChI Key

HKOLDZOKXMCBTN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NC(C2=CC=CC=C2)C(=O)N)C.Cl

Origin of Product

United States

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